1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
Overview
Description
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N. It is a fluorinated amine, which is often used in various chemical and pharmaceutical applications due to its unique properties. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity to the compound, making it valuable in medicinal chemistry and other scientific research fields .
Scientific Research Applications
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Chemistry: It is used in the production of agrochemicals and specialty chemicals, where its unique properties enhance the performance of the final products.
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is primarily used in the preparation of peptides as NS3-serine protease inhibitors of the hepatitis C virus . The NS3-serine protease is a key enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs.
Mode of Action
The compound interacts with the NS3-serine protease, inhibiting its function. This prevents the hepatitis C virus from replicating and spreading within the host organism .
Biochemical Pathways
The inhibition of the NS3-serine protease disrupts the viral replication process of the hepatitis C virus. This affects the downstream effects of the viral life cycle, including the assembly and release of new viral particles .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the hepatitis C virus replication. This can lead to a decrease in the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH level, temperature, and presence of other compounds or enzymes in the body. The compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules in the context of biochemical reactions
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted amines .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, making it more suitable for different types of chemical reactions.
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride: This compound has an additional carbon atom in its structure, which can affect its chemical properties and reactivity.
1,1,1-Trifluoro-2-methylpropan-2-yl piperidine hydrochloride: This compound contains a piperidine ring, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and amine functionality, which provides a balance of stability, reactivity, and biological activity .
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSBKZIORHVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661331 | |
Record name | 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174886-04-5 | |
Record name | 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174886-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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